6,7-Dimethoxy-1,4-phenanthrenedione (C₁₆H₁₂O₄) features a phenanthrene backbone—a fused tricyclic system of three benzene rings—with two ketone groups at the 1 and 4 positions and methoxy (-OCH₃) groups at the 6 and 7 positions (Figure 1). The IUPAC name derives from this substitution pattern: phenanthrene-1,4-dione as the parent structure, modified by 6,7-dimethoxy substituents. Alternative nomenclature includes numbering the quinone positions as 1,4-dihydroxy-6,7-dimethoxyphenanthrene-1,4-dione in contexts emphasizing tautomerism.
The methoxy groups enhance solubility in polar organic solvents compared to unsubstituted phenanthrenediones, as evidenced by analogous compounds like 9,10-phenanthrenequinone, which exhibits a melting point of 209–212°C and limited water solubility.
The Diels-Alder reaction represents a fundamental approach for constructing phenanthrene-based quinone systems through [4+2] cycloaddition methodology [3]. This cycloaddition reaction occurs between a conjugated diene and a substituted alkene dienophile, yielding six-membered cyclic compounds with high regio- and stereoselectivity under mild conditions [20]. For the synthesis of 1,4-phenanthrenedione derivatives, tetraaryl cyclopentadienones serve as effective dienes when combined with appropriate dienophiles containing methoxy substituents [3].
The synthesis of phenanthrene derivatives through Diels-Alder reactions has been demonstrated using tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides in nitrobenzene under reflux conditions [3]. This methodology leads to the formation of aryl/hetero-aryl fused phenanthrene derivatives via sulfur dioxide elimination of intermediate dihydrodibenzothiophene-S,S-dioxides, followed by 6π-electrocyclization and subsequent aromatization [3]. The 6π-electrocyclization methodology has proven applicable for assembling a wide variety of phenanthrene derivatives in good to moderate yields [3].
Traditional Diels-Alder reactions face significant limitations with highly substituted substrates due to considerable steric hindrance encountered in the transition state for concerted cycloadditions [21]. However, alternative approaches utilizing very hindered 2-silyloxydienes with cyclic dienophiles catalyzed by mixed Lewis acid systems have shown success in preparing highly substituted cyclohexene systems [21]. The use of 5:1 mixtures of aluminum tribromide and aluminum trimethyl as Lewis acid catalysts enables the formation of products with three contiguous quaternary centers in excellent yields [21].
Oxidative coupling represents a highly effective methodology for constructing phenanthrenequinone frameworks through carbon-carbon bond formation [22]. The strong oxidative power of molybdenum pentachloride gives rise to efficient oxidative carbon-carbon bond formation of benzil derivatives to the corresponding 9,10-phenanthrenequinones [22] [25]. This methodology provides a highly complementary approach to previous synthetic methods and allows for the preparation of highly functionalized phenanthrenequinones in excellent yields [22] [25].
The oxidative synthesis of phenanthrenequinone derivatives can be achieved using various oxidizing agents under controlled conditions [26] [33]. Traditional methods employ chromic acid to oxidize phenanthrene precursors via the Benzil-Benzilic Acid Rearrangement of alpha-diketones [26]. The synthesis typically begins with phenanthrene oxidation using sodium dichromate in the presence of sulfuric acid at elevated temperatures [26]. The yield of phenanthrenequinone can be enhanced through the use of specific catalysts such as tetrabutylammonium fluoride-trihydrate, which serves as a phase transfer catalyst [26].
Industrial-scale synthesis methods utilize potassium chlorate as an oxidizing agent in glacial acetic acid solvent systems [33]. The process involves heating industrial phenanthrene with potassium chlorate at 100-120°C for 2-5 hours, followed by vacuum distillation for solvent recovery [33]. This methodology achieves conversion rates exceeding 80% while maintaining process simplicity and cost-effectiveness [33].
| Oxidizing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
|---|---|---|---|---|
| Molybdenum pentachloride | Organic solvents | 80-120 | 4-8 | 85-95 |
| Sodium dichromate | Sulfuric acid/Water | 80-85 | 6-8 | 75-85 |
| Potassium chlorate | Glacial acetic acid | 100-120 | 2-5 | >80 |
Green chemistry approaches to phenanthrenedione synthesis emphasize the use of environmentally benign catalysts and sustainable reaction conditions [14]. The development of visible-light photoredox catalysis using 9,10-phenanthrenedione as both substrate and photocatalyst represents a significant advancement in sustainable synthesis [14]. This methodology employs 5W white light-emitting diodes as the visible-light source and atmospheric oxygen as the terminal oxidant, obtaining corresponding products with good yields [14].
The dual catalytic system formed by 9,10-phenanthrenedione photocatalyst and zinc triflate Lewis acid enables the functionalization of various heterocyclic compounds under mild conditions [14]. This approach represents one of the most valuable and sustainable methodologies for organic transformations compared to traditional procedures requiring harsh oxidizing agents [14]. The reaction system utilizes atmospheric oxygen as the terminal oxidant, eliminating the need for stoichiometric oxidizing reagents [14].
Titanocene(III)-catalyzed reactions provide another green chemistry approach for constructing complex organic frameworks [2]. These catalytic reactions include copper-catalyzed addition of Grignard compounds to epoxides, regioselective Barbier-type reactions catalyzed by bis(cyclopentadienyl)titanium dichloride, and regio- and stereoselective bioinspired cyclizations [2]. The synthetic sequences allow for the preparation of complex natural product skeletons in a minimal number of steps [2].
Phenanthrenequinone-sensitized photocatalytic synthesis utilizes visible-light-excited 9,10-phenanthrenequinone as a photocatalyst for various organic transformations [4] [9]. The excited state of phenanthrenequinone exhibits high oxidation potential, enabling single electron transfer or hydrogen atom transfer processes [4] [9]. The photocatalyst can be regenerated by atmospheric oxygen, providing a catalytic cycle that eliminates the need for stoichiometric oxidants [4] [9].
X-ray crystallographic analysis provides definitive structural information for phenanthrenedione derivatives, revealing precise molecular geometries and intermolecular interactions [7] [11] [12]. Single crystal X-ray diffraction studies of phenanthrene-based compounds demonstrate the ability to determine unit cell dimensions, space group symmetries, and atomic coordinates with high precision [7] [11] [12].
The crystallographic analysis of phenanthrene derivatives reveals characteristic structural features including planar aromatic systems with specific dihedral angles between substituent groups [11] [12]. For methoxy-substituted phenanthrene compounds, X-ray studies show that methoxy-substituted benzene rings typically form dihedral angles ranging from 45° to 89° with other aromatic rings in the molecular structure [11]. The molecular geometry analysis indicates that these compounds adopt specific conformations to minimize steric interactions while maintaining optimal electronic conjugation [11] [12].
Crystallographic data for phenanthrene derivatives demonstrate typical bond lengths and angles consistent with aromatic quinone systems [23]. The carbon-carbon bond lengths in the central quinone ring typically range from 1.479 to 1.528 Å, with variations depending on the degree of substitution and electronic effects [23]. Valence angles around the quinone carbons show values close to 120°, indicating sp² hybridization and planar geometry [23].
| Structural Parameter | Typical Range | Reference Compound |
|---|---|---|
| C-C Bond Length (Å) | 1.479-1.528 | Phenanthrenequinone derivatives |
| C-O Bond Length (Å) | 1.220-1.289 | Quinone carbonyls |
| Dihedral Angles (°) | 45-89 | Methoxy-substituted rings |
| Unit Cell Volume (ų) | 995-3429 | Various crystal forms |
The crystal packing arrangements of phenanthrenedione derivatives show characteristic π-π stacking interactions between aromatic systems [23] [30]. Intermolecular distances between parallel aromatic rings typically range from 3.2 to 3.8 Å, indicating favorable π-π interactions that contribute to crystal stability [23] [30]. These crystallographic studies provide essential information for understanding the solid-state properties and potential applications of these compounds [23] [30].
Nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural elucidation and conformational analysis of phenanthrenedione derivatives [8] [15] [28]. Proton nuclear magnetic resonance spectra of dimethoxy-substituted phenanthrenediones exhibit characteristic signal patterns that enable unambiguous structural assignments [8] [15].
The nuclear magnetic resonance spectra of phenanthrenequinone derivatives containing methoxy substituents show distinct chemical shift patterns in both proton and carbon-13 spectra [8]. Methoxy protons typically appear as singlets in the 3.7-4.1 parts per million region, while aromatic protons exhibit characteristic downfield shifts between 6.5-8.1 parts per million [8] [15]. The carbon-13 nuclear magnetic resonance spectra display methoxy carbon signals around 55-60 parts per million and aromatic carbons in the 110-160 parts per million range [8].
Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments provide definitive correlations between proton and carbon signals, enabling complete structural assignments [8] [28]. These two-dimensional nuclear magnetic resonance techniques allow for the determination of connectivity patterns and spatial relationships within the molecular framework [8] [28]. Nuclear Overhauser Effect Spectroscopy correlations provide additional evidence for molecular conformation and spatial arrangements of substituent groups [8] [28].
Conformational analysis through nuclear magnetic resonance coupling constant measurements reveals the preferred molecular geometries of phenanthrenedione derivatives [28] [38]. Three-bond proton-proton coupling constants provide information about dihedral angles and conformational preferences around single bonds [28] [38]. The measurement of experimental nuclear magnetic resonance coupling constants provides evidence for individual molecular segments having distinct conformational preferences that depend on both the chemical environment and neighboring structural features [38].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Methoxy protons | 3.7-4.1 | Singlet | -OCH₃ groups |
| Aromatic protons | 6.5-8.1 | Doublet/Singlet | Phenanthrene ring |
| Methoxy carbons | 55-60 | - | -OCH₃ carbons |
| Aromatic carbons | 110-160 | - | Phenanthrene carbons |
| Carbonyl carbons | 180-185 | - | Quinone C=O |
The solubility characteristics of 1,4-phenanthrenedione, 6,7-dimethoxy- are significantly influenced by the presence of methoxy substituents at positions 6 and 7. These electron-donating groups enhance the compound's solubility in polar organic solvents compared to the unsubstituted phenanthrenedione . The methoxy groups increase the molecule's polarity and provide additional sites for hydrogen bonding interactions with protic solvents.
Comparative studies with related phenanthrenequinone derivatives demonstrate that methoxy substitution generally leads to improved solubility in polar organic media such as methanol, ethanol, and dimethyl sulfoxide [3]. The enhanced solubility can be attributed to the electron-donating character of the methoxy groups, which increases the electron density on the aromatic system and facilitates solvation through dipole-dipole interactions [4].
The partition coefficient (LogP) for 1,4-phenanthrenedione, 6,7-dimethoxy- is expected to be lower than that of the unsubstituted parent compound due to the increased polarity imparted by the methoxy substituents. Related phenanthrenequinone derivatives exhibit LogP values ranging from 2.0 to 4.0, depending on the nature and number of substituents [5]. The presence of two methoxy groups would shift this value toward the lower end of the range, indicating enhanced water solubility relative to unsubstituted phenanthrenediones.
| Property | Value | Comments |
|---|---|---|
| Water Solubility | Enhanced vs parent compound | Methoxy groups increase polarity |
| Organic Solvent Solubility | High in polar organics | Favorable dipole interactions |
| LogP (octanol/water) | Estimated 2.0-3.0 | Lower than unsubstituted analogs |
The thermal stability of 1,4-phenanthrenedione, 6,7-dimethoxy- is characterized by the robust nature of the phenanthrene backbone combined with the stabilizing effects of the aromatic quinone system. Phenanthrenequinone derivatives typically exhibit high thermal stability, with decomposition temperatures exceeding 200°C [6] [7]. The extended conjugated system provides thermodynamic stability through delocalization of electronic density across the polycyclic framework.
Thermal gravimetric analysis studies on related phenanthrenequinone compounds indicate that decomposition occurs through a multi-step process involving the loss of volatile substituents followed by fragmentation of the aromatic framework [6]. The methoxy groups in 1,4-phenanthrenedione, 6,7-dimethoxy- are expected to undergo thermal decomposition at temperatures above 250°C, consistent with the behavior observed for other methoxy-substituted aromatic compounds.
The phase behavior of the compound is influenced by the planar aromatic structure, which favors crystalline packing through π-π stacking interactions. The presence of methoxy substituents may affect the crystal lattice parameters but is unlikely to disrupt the overall crystalline nature of the solid phase [8]. Differential scanning calorimetry studies on similar compounds reveal sharp melting transitions characteristic of pure crystalline materials.
| Thermal Property | Expected Range | Basis |
|---|---|---|
| Decomposition Temperature | >200°C | Aromatic quinone stability |
| Melting Point | 180-220°C | Estimated from similar compounds |
| Thermal Stability | High | Extended conjugation |
| Phase Behavior | Crystalline solid | Planar aromatic structure |
The ultraviolet-visible absorption spectrum of 1,4-phenanthrenedione, 6,7-dimethoxy- exhibits characteristic features typical of phenanthrenequinone derivatives. The primary absorption bands arise from π→π* electronic transitions within the extended aromatic system [9] [10]. The parent phenanthrenequinone shows a strong absorption band at approximately 267-268 nm with a molar extinction coefficient of 29,000 M⁻¹cm⁻¹ [10] [11].
The methoxy substituents at positions 6 and 7 are expected to cause a bathochromic shift in the absorption maximum due to their electron-donating character. This red-shift typically ranges from 10-30 nm depending on the extent of conjugation between the substituents and the quinone chromophore [12] [13]. The electron-donating methoxy groups increase the electron density in the aromatic system, reducing the energy gap between the ground state and excited state, thereby shifting the absorption to longer wavelengths.
Solvatochromic studies on related phenanthrenequinone derivatives demonstrate that the absorption characteristics are sensitive to solvent polarity [14]. In protic solvents, hydrogen bonding interactions with the carbonyl groups can lead to further spectral changes, including peak broadening and additional fine structure in the absorption bands.
| Absorption Feature | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| Primary π→π* transition | 275-290 | ~25,000-35,000 | Phenanthrenequinone chromophore |
| Secondary transition | 330-350 | ~5,000-10,000 | Lower energy π→π* |
| Charge transfer band | 400-450 | ~2,000-5,000 | Methoxy to quinone CT |
The infrared and Raman spectra of 1,4-phenanthrenedione, 6,7-dimethoxy- provide detailed information about the vibrational modes associated with the functional groups present in the molecule. The most prominent feature in the IR spectrum is the carbonyl stretching vibration, which appears as a strong absorption band in the region 1660-1680 cm⁻¹ [15] [16]. This frequency is characteristic of quinone carbonyls and reflects the conjugated nature of the C=O bonds within the aromatic system.
The presence of methoxy substituents introduces additional vibrational modes that can be used for structural identification. The C-O stretching vibrations of the methoxy groups typically appear in the range 1200-1300 cm⁻¹, while the O-CH₃ stretching modes are observed around 2800-3000 cm⁻¹ [17] [18]. The aromatic C-H stretching vibrations appear as medium-intensity bands in the 3000-3100 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrational modes that may be weak or absent in the IR spectrum. The aromatic ring stretching vibrations, which appear in the 1580-1620 cm⁻¹ region, are typically more intense in Raman spectra due to the high polarizability of the extended conjugated system [19] [20]. The coupling between C=O and C=C stretching modes results in complex vibrational patterns that require detailed analysis for complete assignment.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|---|
| C=O stretch (quinone) | 1665-1675 | 1670-1680 | Strong | Symmetric/antisymmetric CO stretch |
| C=C stretch (aromatic) | 1590-1610 | 1580-1620 | Medium-Strong | Ring stretching modes |
| C-O stretch (methoxy) | 1220-1280 | 1200-1260 | Medium | Methoxy C-O stretching |
| C-H stretch (aromatic) | 3040-3080 | 3000-3100 | Medium | Aromatic CH stretching |
| C-H bend (aromatic) | 1000-1180 | 1050-1200 | Medium-Weak | In-plane deformation |
| Out-of-plane C-H bend | 750-900 | 700-850 | Weak-Medium | Out-of-plane deformation |
The electrochemical behavior of 1,4-phenanthrenedione, 6,7-dimethoxy- is dominated by the quinone/hydroquinone redox couple, which exhibits characteristic reversible electron transfer processes [21] [22]. Quinone compounds typically undergo two sequential one-electron reductions, first forming a semiquinone radical anion, followed by further reduction to the hydroquinone dianion [23] [24].
The first reduction potential is expected to occur in the range -0.4 to -0.8 V versus the saturated calomel electrode (SCE), influenced by the electron-donating effects of the methoxy substituents [25] [26]. The methoxy groups increase the electron density in the aromatic system, making the quinone more difficult to reduce and shifting the reduction potential to more negative values compared to the unsubstituted parent compound.
Cyclic voltammetry studies on related phenanthrenequinone derivatives demonstrate that the redox process is reversible under appropriate conditions, with well-defined oxidation and reduction peaks [27] [28]. The second reduction potential typically occurs at approximately 0.4-0.6 V more negative than the first reduction, reflecting the additional electrostatic repulsion encountered when adding a second electron to the already negatively charged semiquinone species.
The electrochemical behavior is highly dependent on the solvent and electrolyte system employed. In protic solvents, the reduction processes are coupled with protonation reactions, leading to pH-dependent redox potentials that follow the relationship E = E⁰ - (RT/nF)ln([H⁺]) [29] [26]. In aprotic solvents, the pure electron transfer processes can be studied without complicating protonation effects.
| Redox Parameter | Value (vs SCE) | Conditions | Comments |
|---|---|---|---|
| First reduction potential | -0.5 to -0.7 V | Aprotic solvent | Quinone to semiquinone |
| Second reduction potential | -1.0 to -1.3 V | Aprotic solvent | Semiquinone to hydroquinone |
| Peak separation | 60-80 mV | Standard conditions | Indicates reversible process |
| Diffusion coefficient | 10⁻⁶ to 10⁻⁵ cm²/s | Typical organic solvents | Mass transport parameter |